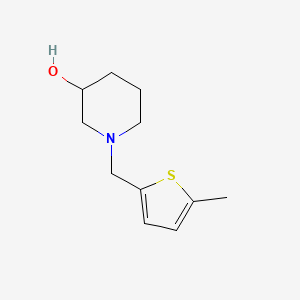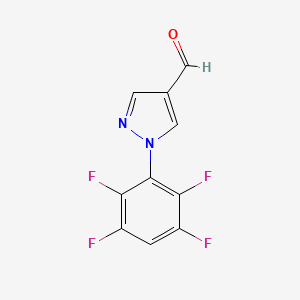![molecular formula C7H14N2O2 B1474114 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1566040-07-0](/img/structure/B1474114.png)
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Descripción general
Descripción
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound can be achieved through various synthetic strategies. One of the methods involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, for example, proline derivatives . A specific synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was achieved by the Petasis reaction .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of this compound can be influenced by various factors. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 128.17 . Other properties such as its vibrational frequency have been studied, with a broad band at 3339 cm –1 being observed .Aplicaciones Científicas De Investigación
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .
- Scientific Field : Chemical Processes
- Application Summary : Serinol (2-amino-1,3-propanediol) has become a common intermediate for several chemical processes. It has been used as a precursor for the synthesis of synthetic antibiotics (chloramphenicol) and has found new scopes of applications in X-ray contrast agents, pharmaceuticals, and chemical sphingosine/ceramide synthesis .
- Methods of Application : Serinol can be obtained by chemical processes based on 2-nitro-1,3-propanediol, dihydroxyacetone and ammonia, dihydroxyacetone oxime or 5-amino-1,3-dioxane, or biotechnological application of amino alcohol dehydrogenases (AMDH) or transaminases .
- Results or Outcomes : The use of serinol has expanded over the years, from being a precursor for synthetic antibiotics to being used in X-ray contrast agents and pharmaceuticals .
Indole Derivatives
Serinol
Direcciones Futuras
The pyrrolidine scaffold, to which this compound belongs, continues to be of great interest in drug discovery and medicinal chemistry . Future research may focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-7(11)9-2-1-6(4-9)5-10/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYRCHKRYAMFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




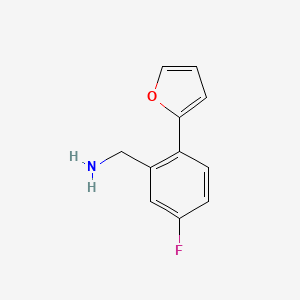
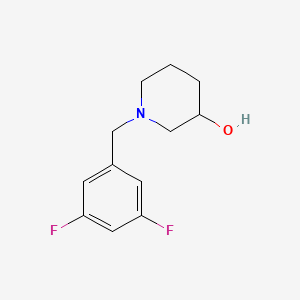
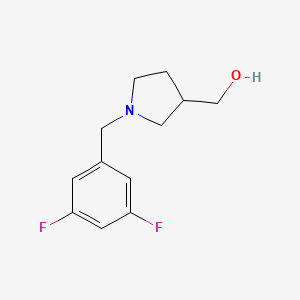
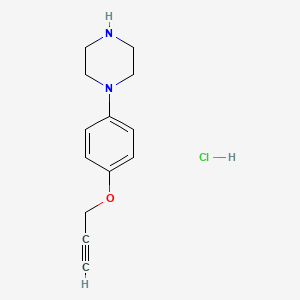
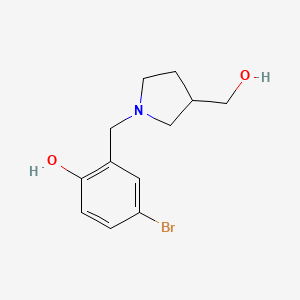
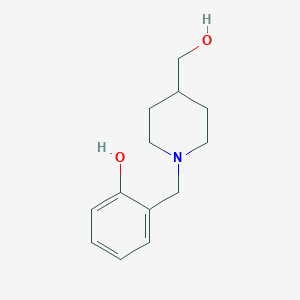
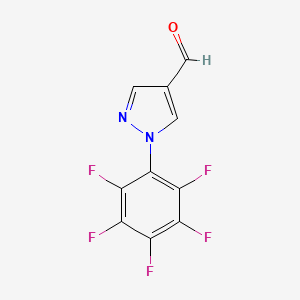
![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
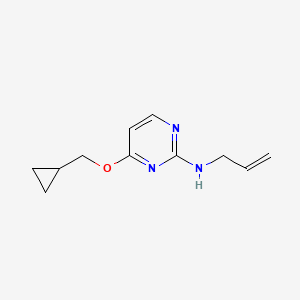
![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
